3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole
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Overview
Description
3-tert-Butyl-5-(chloromethyl)-1,2,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a chloromethyl group attached to the thiadiazole ring
Preparation Methods
The synthesis of 3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, a precursor with a tert-butyl group and a chloromethyl group can be reacted with a sulfur and nitrogen source to form the thiadiazole ring. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of advanced techniques such as microwave-assisted synthesis and solvent-free reactions can also be explored to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
3-tert-Butyl-5-(chloromethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
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Substitution Reactions: : The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions often require the use of polar aprotic solvents and mild bases to facilitate the substitution .
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Oxidation and Reduction: : The thiadiazole ring can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents such as sodium borohydride can be used for reduction reactions .
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Cyclization and Ring-Opening: : The compound can participate in cyclization reactions to form larger heterocyclic systems or undergo ring-opening reactions under specific conditions. These reactions are often catalyzed by acids or bases and can lead to the formation of complex molecular architectures .
Scientific Research Applications
3-tert-Butyl-5-(chloromethyl)-1,2,4-thiadiazole has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science .
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Biology: : The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery .
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Medicine: : Research has explored its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs .
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Industry: : It is used in the production of specialty chemicals, polymers, and as a precursor for various industrial applications .
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can also interact with metal ions and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
3-tert-Butyl-5-(chloromethyl)-1,2,4-thiadiazole can be compared with other similar compounds such as:
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3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole: : This compound has an oxygen atom in place of the sulfur atom in the thiadiazole ring, leading to different chemical properties and reactivity .
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3-tert-Butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole: : This compound features a dihydro-oxazole ring, which affects its stability and reactivity compared to the thiadiazole counterpart .
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3-tert-Butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole: : This compound has a similar structure but with a different heterocyclic ring, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
861204-97-9 |
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Molecular Formula |
C7H11ClN2S |
Molecular Weight |
190.7 |
Purity |
95 |
Origin of Product |
United States |
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